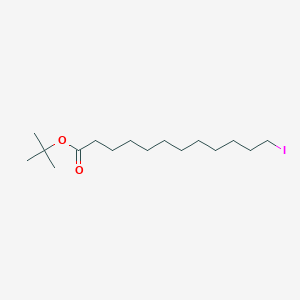

tert-Butyl 12-iodododecanoate

Description

tert-Butyl 12-iodododecanoate is a halogenated ester characterized by a 12-carbon aliphatic chain with a terminal iodine atom and a tert-butyl ester group. The iodine substituent imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for radiopharmaceuticals. Its linear structure and lipophilic nature differentiate it from cyclic or polyether-containing tert-butyl derivatives.

Properties

Molecular Formula |

C16H31IO2 |

|---|---|

Molecular Weight |

382.32 g/mol |

IUPAC Name |

tert-butyl 12-iodododecanoate |

InChI |

InChI=1S/C16H31IO2/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h4-14H2,1-3H3 |

InChI Key |

UGGFMUIBMQSMOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 12-iodododecanoate can be synthesized through a multi-step process. One common method involves the esterification of 12-iodododecanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 12-iodododecanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as thiols, amines, or alkoxides.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium thiolate or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Substitution: Formation of tert-butyl 12-thiododecanoate, tert-butyl 12-aminododecanoate, or tert-butyl 12-alkoxydodecanoate.

Reduction: Formation of tert-butyl dodecanoate.

Oxidation: Formation of 12-iodododecanoic acid.

Scientific Research Applications

tert-Butyl 12-iodododecanoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as an intermediate in various organic reactions.

Biology: Investigated for its potential use in the modification of biomolecules and as a labeling reagent in biochemical studies.

Medicine: Explored for its potential in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 12-iodododecanoate involves its reactivity with various nucleophiles and electrophiles. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The ester group can undergo hydrolysis or oxidation, leading to the formation of carboxylic acids or other derivatives.

Comparison with Similar Compounds

Key Observations :

- Iodine vs. Hydroxyl/Ether Groups: The terminal iodine in this compound enhances its electrophilicity, favoring nucleophilic substitution (e.g., SN2) or cross-coupling reactions. In contrast, hydroxyl or ether groups (as in and ) increase polarity and hydrogen-bonding capacity, improving aqueous solubility .

- Linear vs. Cyclic Systems: Linear aliphatic chains (e.g., 12-iodododecanoate) exhibit greater conformational flexibility compared to bicyclic lactones () or heterocycles (), which are constrained by ring strain and steric effects .

Physicochemical Properties

Key Observations :

- Lipophilicity: The iodine atom and long alkyl chain in this compound contribute to high log P values, favoring membrane permeability but limiting aqueous solubility. PEG-containing derivatives () exhibit markedly lower log P due to ether oxygen atoms .

This compound

- Reactivity : The terminal iodine serves as a leaving group in cross-coupling reactions (e.g., with palladium catalysts) or alkylation. Its linear structure avoids steric hindrance, unlike bicyclic systems (), which require harsh conditions for dehydroiodination .

- Applications : Used in radiopharmaceuticals (e.g., iodine-131 labeling) and as a building block for surfactants or lipid-based drug carriers.

tert-Butyl 6-Hydroxyindoline-1-carboxylate

- Reactivity : The hydroxyl group enables functionalization (e.g., sulfation, glycosylation), while the indoline scaffold is leveraged in alkaloid synthesis.

- Applications : Intermediate for pharmaceuticals targeting serotonin receptors or kinase inhibitors.

tert-Butyl 12-Hydroxy-4,7,10-Trioxadodecanoate

- Reactivity : The PEG-like chain facilitates conjugation with biomolecules (e.g., peptides) via hydroxyl activation.

- Applications : Drug delivery systems (e.g., PEGylation to enhance pharmacokinetics).

Stability and Handling

- Iodinated Compounds: this compound is light- and moisture-sensitive, requiring storage under inert atmospheres. In contrast, PEG derivatives () are hygroscopic but thermally stable .

- Degradation Pathways : Iodine may undergo elimination under basic conditions, whereas ethers () resist hydrolysis under acidic/basic environments .

Q & A

(Basic) What are the key considerations for synthesizing tert-Butyl 12-iodododecanoate under laboratory conditions, and how do reaction parameters affect intermediate stability?

Answer:

Synthesis typically involves multi-step protocols, such as introducing iodine to a dodecanoate backbone via nucleophilic substitution or metal-catalyzed coupling. Critical parameters include:

- Temperature control : Higher temperatures may accelerate side reactions (e.g., elimination or decomposition of the iodinated product) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance iodine solubility and reaction homogeneity .

- Catalyst optimization : Transition-metal catalysts (e.g., CuI) can improve regioselectivity but require rigorous exclusion of moisture to prevent deactivation .

Intermediate stability is highly sensitive to light and oxygen; inert-atmosphere techniques (Schlenk lines) and low-temperature storage (-20°C) are recommended to preserve reactive intermediates .

(Basic) How should researchers handle and store this compound to prevent degradation, based on its physicochemical properties?

Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C to minimize hydrolysis or radical-mediated decomposition .

- Handling : Use explosion-proof equipment and grounding during transfers to mitigate static discharge risks, as iodinated compounds can form volatile byproducts under friction .

- Ventilation : Conduct reactions in fume hoods with scrubbers to capture iodine vapors, which are corrosive and toxic .

(Advanced) How can discrepancies in reported yields of this compound be systematically analyzed?

Answer:

Discrepancies often arise from differences in:

- Purification methods : Column chromatography vs. recrystallization may lead to varying recovery rates. Validate purity via HPLC or GC-MS to rule out co-eluting impurities .

- Reaction monitoring : Real-time FTIR or NMR can identify incomplete iodination or side products, enabling adjustments to reaction time or stoichiometry .

- Batch variability : Trace moisture or residual catalysts (e.g., Pd) in starting materials can alter yields. Use Karl Fischer titration or ICP-MS to quantify contaminants .

Comparative studies should replicate conditions from literature protocols while documenting deviations (e.g., stir rate, glassware drying methods) to isolate variables .

(Advanced) What strategies can resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound derivatives?

Answer:

- Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility, which may obscure signal splitting (e.g., axial/equatorial tert-butyl isomers) .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values to confirm assignments, accounting for solvent effects .

- Isotopic labeling : Introduce or labels at specific positions to track coupling patterns and distinguish overlapping peaks .

Peer-reviewed spectral databases (e.g., SDBS) should be cross-referenced, and raw data shared to enable reproducibility audits .

(Basic) Which analytical techniques are most effective for confirming the structure and purity of this compound, and what are common pitfalls in interpretation?

Answer:

- Mass spectrometry (HRMS) : Confirms molecular weight but may fail to distinguish structural isomers. Use collision-induced dissociation (CID) to fragment ions and validate the iodine position .

- Elemental analysis : Quantify iodine content via combustion analysis; deviations >0.3% indicate impurities or incomplete substitution .

- FTIR : The C-I stretch (~500 cm) is weak and prone to masking by solvent bands. Use ATR-FTIR with dry films to enhance signal clarity .

(Advanced) How can computational models (e.g., DFT) predict the reactivity of this compound in novel reaction environments?

Answer:

- Solvent modeling : Explicit solvent molecules (e.g., water or DMSO) must be included in DFT calculations to account for polarity effects on transition states .

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites, guiding predictions for cross-coupling or substitution reactions .

- Mechanistic pathways : Compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) under varying pH or redox conditions .

Experimental validation via kinetic isotope effects (KIEs) or trapping experiments is critical to confirm computational insights .

(Basic) What safety protocols are essential when working with this compound, given its potential hazards?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use respirators if handling powders .

- Spill management : Absorb spills with vermiculite or sand, avoiding combustible materials. Decontaminate surfaces with sodium thiosulfate to neutralize iodine residues .

- Waste disposal : Collect halogenated waste separately and incinerate via licensed facilities to prevent environmental release .

(Advanced) How can researchers optimize the iodination step in this compound synthesis while minimizing side reactions?

Answer:

- Stoichiometric control : Use a 10-20% iodine excess to compensate for sublimation losses, monitored via in situ Raman spectroscopy .

- Additives : Introduce radical inhibitors (e.g., BHT) or phase-transfer catalysts (e.g., TBAB) to suppress dimerization or hydrolysis .

- Microwave-assisted synthesis : Shorten reaction times to reduce thermal degradation, with temperature gradients <5°C to ensure homogeneity .

Post-reaction quenching with NaSO removes unreacted iodine, simplifying purification .

Notes

- References : Citations correspond to evidence IDs provided (e.g., ).

- Methodological Focus : Answers emphasize experimental design, data validation, and troubleshooting aligned with academic research standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.